molecular formula C11H10ClN3O B13864978 4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine

4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine

Cat. No.: B13864978
M. Wt: 235.67 g/mol
InChI Key: QKWDWXUNPDIWJD-UHFFFAOYSA-N
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Description

4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities

Preparation Methods

The synthesis of 4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine typically involves the reaction of 2-chloropyrimidine with 4-hydroxy-2-methyl-aniline. The reaction is carried out in the presence of a base such as diisopropylethylamine in a solvent like dioxane, and the mixture is heated to around 70°C for a few hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine can be compared with other pyrimidine derivatives such as:

    2,4,6-Trichloropyrimidine: Known for its use in the synthesis of various pharmaceuticals.

    4-Hydroxy-2-methyl-pyrimidine: Used as an intermediate in the synthesis of vitamin B1.

    2-Chloro-4,6-dimethylpyrimidine: Studied for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline

InChI

InChI=1S/C11H10ClN3O/c1-7-6-8(2-3-9(7)13)16-10-4-5-14-11(12)15-10/h2-6H,13H2,1H3

InChI Key

QKWDWXUNPDIWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=NC=C2)Cl)N

Origin of Product

United States

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